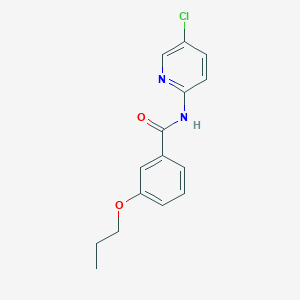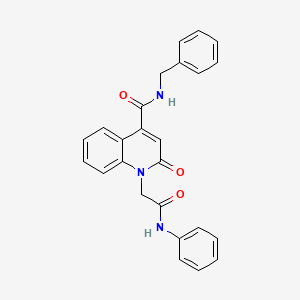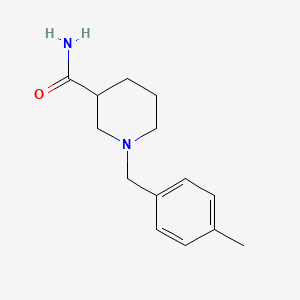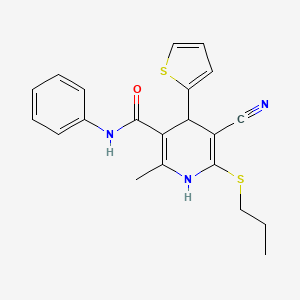
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, also known as DMPF, is a compound that has been of great interest in scientific research due to its potential as a therapeutic agent. DMPF belongs to the class of compounds known as amides and is synthesized through a multistep process involving several chemical reactions.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide involves its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). These enzymes play a role in the production of pro-inflammatory mediators, and inhibiting their activity can lead to a decrease in inflammation. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to activate certain signaling pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide can induce apoptosis by activating the caspase cascade, leading to the cleavage of various proteins and ultimately cell death. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to inhibit the production of prostaglandins, which are involved in inflammation. In addition, N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its specificity for certain enzymes, such as COX-2 and PLA2. This allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, one limitation of using N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide. One direction is to explore its potential as a therapeutic agent in other diseases, such as Alzheimer's disease and Parkinson's disease. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have neuroprotective properties, and further research could explore its potential in these diseases. Another direction is to study the effects of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide in combination with other drugs, as it may have synergistic effects with other compounds. Finally, future research could explore the development of more efficient synthesis methods for N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, which could make it more accessible for scientific research.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide involves several chemical reactions, starting with the reaction of 2,4-dimethoxyphenol with 4-methoxyphenylacetic acid to form 2-(4-methoxyphenoxy)phenylacetic acid. This intermediate is then converted to its acid chloride form using thionyl chloride and reacted with N,N-dimethylpropanamide to form N,N-dimethyl-2-(4-methoxyphenoxy)propanamide. Finally, this compound is reacted with 2,4-dimethoxyaniline to obtain N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide.
科学研究应用
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been studied for its potential as a therapeutic agent in various scientific research applications. One such application is in the treatment of cancer. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has also been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-12(24-14-7-5-13(21-2)6-8-14)18(20)19-16-10-9-15(22-3)11-17(16)23-4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYFUVPBTSVSMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(2-chlorobenzyl)-N-methylmethanamine](/img/structure/B4962755.png)

![N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B4962779.png)
![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4962782.png)
![N-cyclopropyl-6-[4-(1-piperidinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4962787.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B4962788.png)

![5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4962798.png)
![2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4962808.png)

![(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine](/img/structure/B4962843.png)
![{1-[2-(allyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B4962853.png)

![4-[1-cyano-2-(2-propoxy-1-naphthyl)vinyl]benzonitrile](/img/structure/B4962868.png)